
methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a keto ester, followed by stereoselective amination and hydroxylation. For instance, the reduction of a keto ester using sodium borohydride in methanol at low temperatures (-40°C) can yield the desired product with high stereoselectivity . Another method involves the inversion of a precursor compound using methanesulfonyl chloride, cesium acetate, and crown ether-18-6, which also provides high yields and stereoselectivity .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. Enzymes such as lipases from microorganisms like Serratia marcescens can be used in emulsion bioreactors to achieve high yields and optical purity . These bioreactors facilitate the hydrolysis of racemic mixtures, followed by phase separation and purification to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto ester, while reduction can regenerate the original hydroxyl group. Substitution reactions can introduce various functional groups, leading to derivatives with different properties and applications.
Scientific Research Applications
Methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in studies of enzyme mechanisms and stereoselective reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate can be compared with other similar compounds, such as:
Methyl (2S,3R)-2-amino-3-hydroxyheptadecanoate: This enantiomer has different stereochemistry and may exhibit different biological activities and reactivity.
Methyl (2R,3S)-3-hydroxy-2-aminoheptanoate: This compound has a similar structure but differs in the length of the carbon chain, affecting its properties and applications.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity, making it valuable in various fields of research and industry.
Properties
CAS No. |
922193-19-9 |
|---|---|
Molecular Formula |
C18H37NO3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
methyl (2R,3S)-2-amino-3-hydroxyheptadecanoate |
InChI |
InChI=1S/C18H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20)17(19)18(21)22-2/h16-17,20H,3-15,19H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
UKHORSHNXQFOQK-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]([C@H](C(=O)OC)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



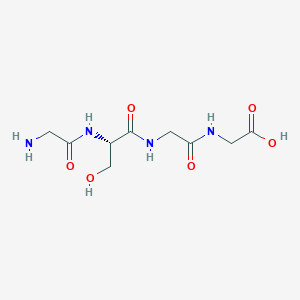
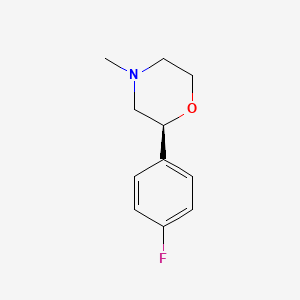
![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
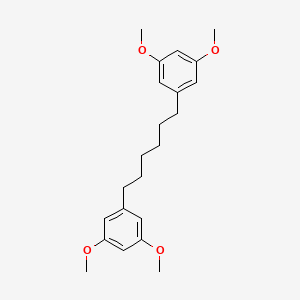
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
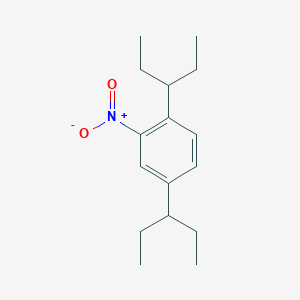
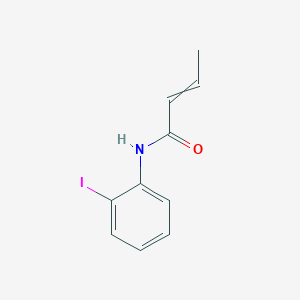
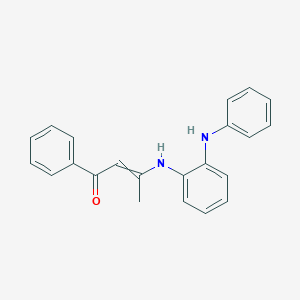
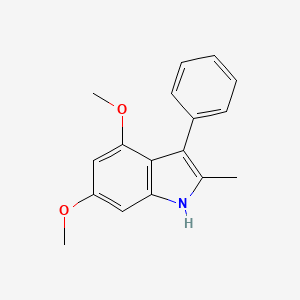
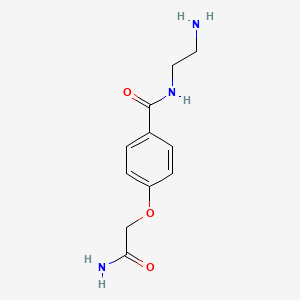
![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
